

# endogenous ligands of the APJ receptor like apelin-13

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Endogenous Ligands of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The Apelin Receptor (APJ), also known as APLNR, is a Class A G-protein-coupled receptor (GPCR) that has garnered significant attention in cardiovascular, metabolic, and neurological research.[1][2][3][4] Initially identified in 1993 as an orphan receptor due to its homology with the angiotensin II type 1 receptor (AT1), its first endogenous ligand, apelin, was discovered in 1998.[4][5] More recently, a second distinct endogenous ligand, Elabela (ELA), also known as Toddler or Apela, was identified.[6][7][8] The apelin/ELA-APJ system is a critical regulator of numerous physiological processes, including cardiac contractility, blood pressure, fluid homeostasis, angiogenesis, and energy metabolism, making it a promising therapeutic target for conditions like heart failure, pulmonary arterial hypertension, and diabetes.[2][3][9]

This technical guide provides a comprehensive overview of the endogenous ligands of the APJ receptor, focusing on their generation, pharmacological properties, and the signaling pathways they initiate. It includes detailed experimental protocols for key assays and presents quantitative data in a structured format to aid in research and drug development efforts.

## The Endogenous Ligands: Apelin and Elabela



The APJ receptor is activated by two distinct families of endogenous peptide ligands, Apelin and Elabela, which share little sequence homology but orchestrate a complex spatiotemporal regulation of the receptor's function.[6][7]

## The Apelin Peptide Family

Apelin peptides are derived from a 77-amino acid precursor protein, preproapelin.[6][10][11] Post-translational processing by endopeptidases at paired basic amino acid residues gives rise to several bioactive C-terminal fragments.[5] The primary active isoforms include:

- Apelin-55
- Apelin-36
- Apelin-17
- Apelin-13[6]

A post-translationally modified form of apelin-13, [Pyr¹]-apelin-13, is formed by the cyclization of the N-terminal glutamine residue into a pyroglutamate.[6][11] This modification confers increased resistance to degradation, and [Pyr¹]-apelin-13 is considered a key physiological ligand for APJ in the cardiovascular system.[1][6][11] While different isoforms show varying potencies, apelin-13 and its pyroglutamated form are generally the most potent activators of the APJ receptor.[2][5]





Click to download full resolution via product page

Fig. 1: Processing of Preproapelin into Bioactive Isoforms.

# Elabela (ELA) / Toddler



Discovered as a crucial signaling peptide in zebrafish embryonic development, Elabela (also known as Toddler or Apela) was subsequently identified as a second endogenous ligand for the APJ receptor in mammals.[6][8][12] It is derived from a 54-amino acid precursor and, like apelin, is processed into shorter, active isoforms, including ELA-32, ELA-21, and ELA-11.[12] [13] Despite having little to no sequence similarity with apelin, ELA binds to and activates the APJ receptor, playing important roles in cardiac development and function.[7][14]

# Pharmacological Data of APJ Receptor Ligands

The various endogenous ligands exhibit distinct pharmacological profiles at the APJ receptor. Their binding affinities and functional potencies have been characterized in numerous studies, primarily using recombinant cell lines expressing the human APJ receptor.

#### **Receptor Binding Affinities**

Competitive binding assays are used to determine the affinity of unlabeled ligands by measuring their ability to displace a radiolabeled ligand (e.g., [125]-apelin-13) from the receptor. The data is often presented as pKi (the negative logarithm of the inhibition constant, Ki) or IC50 (the concentration of ligand that inhibits 50% of specific binding).

| Ligand     | Receptor<br>Source          | Radioligand                                    | pKi / pIC50<br>(value) | Reference |
|------------|-----------------------------|------------------------------------------------|------------------------|-----------|
| Apelin-36  | Human APJ<br>(HEK293 cells) | [ <sup>125</sup> I]-apelin-13                  | pKi: 8.76              | [6]       |
| Apelin-17  | Human APJ<br>(HEK293 cells) | [ <sup>125</sup> I]-apelin-13                  | pKi: 8.33              | [6]       |
| Apelin-13  | Human APJ<br>(HEK293 cells) | [ <sup>125</sup> I]-apelin-13                  | pKi: 8.08              | [6]       |
| Apelin-13  | Human APJ                   | [ <sup>125</sup> I][Nle,Tyr]-<br>Pyr-apelin-13 | Ki: 0.7 nM             | [15]      |
| Elabela-32 | Human APJ<br>(HEK293 cells) | [ <sup>125</sup> I]-apelin-13                  | pKi: 8.87              | [6]       |
| Elabela-21 | Human APJ<br>(HEK293 cells) | [ <sup>125</sup> I]-apelin-13                  | pKi: 8.36              | [6]       |



Note: Higher pKi values indicate higher binding affinity.

## **Functional Potency**

Functional assays measure the biological response following receptor activation. The potency of an agonist is typically quantified by its EC50 value (the concentration that produces 50% of the maximal response) or IC50 value for inhibitory responses.

| Ligand           | Assay Type                   | Cell Line              | pEC50 / pIC50<br>(value)           | Reference |
|------------------|------------------------------|------------------------|------------------------------------|-----------|
| Apelin-13        | cAMP Inhibition              | НЕК293-АРЈ             | log IC50: -7.817                   | [6]       |
| [Pyr¹]-Apelin-13 | cAMP Inhibition              | НЕК293-АРЈ             | log IC50: -7.978                   | [6]       |
| Apelin-17        | cAMP Inhibition              | НЕК293-АРЈ             | log IC50: -7.419                   | [6]       |
| Apelin-36        | cAMP Inhibition              | HEK293-APJ             | log IC50: -7.865                   | [6]       |
| Elabela-32       | cAMP Inhibition              | HEK293-APJ             | log IC50: -7.589                   | [6]       |
| Elabela-21       | cAMP Inhibition              | HEK293-APJ             | log IC50: -7.590                   | [6]       |
| Apelin-13        | ERK1/2<br>Activation         | HEK293-APJ             | Maximal<br>activation at 100<br>nM | [16][17]  |
| Apelin-13        | Positive Inotropic<br>Effect | Isolated Rat<br>Hearts | EC50: 33.1 pM                      | [18]      |

Note: For cAMP inhibition, values are presented as log IC50. A more negative value indicates higher potency.

# **APJ Receptor Signaling Pathways**

Upon ligand binding, the APJ receptor undergoes a conformational change, allowing it to interact with and activate intracellular signaling partners. The primary signaling mechanisms involve G-protein-dependent and  $\beta$ -arrestin-dependent pathways, which can be differentially engaged by various ligands, a phenomenon known as biased agonism.[6]



#### **G-Protein-Dependent Signaling**

The APJ receptor predominantly couples to the inhibitory G-protein subunit, Gai.[1][5]

- Gαi Pathway: Activation of Gαi leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[6][11] This is a canonical pathway for APJ signaling.
- MAPK/ERK Pathway: Through Gαi and other potential G-protein partners (like Gαq/11), APJ activation stimulates the Ras-Raf-MEK-ERK (MAPK) cascade.[1][16] This pathway is crucial for cell proliferation, migration, and survival.[3]
- PI3K/Akt Pathway: The APJ receptor also signals through the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is vital for promoting cell survival, angiogenesis, and metabolic functions like glucose uptake.[1][3][19] Activation of Akt can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), causing vasodilation.[19]

#### **β-Arrestin-Dependent Signaling**

Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation, the APJ receptor recruits  $\beta$ -arrestins.[6][15] This interaction mediates receptor desensitization and internalization, but also initiates a separate wave of G-protein-independent signaling.[3][11] Some ligands, like Elabela-32, have shown a strong bias towards the  $\beta$ -arrestin pathway compared to G-protein signaling.[6] This biased signaling adds a layer of complexity to the physiological outcomes of APJ activation.





Click to download full resolution via product page

Fig. 2: Major Signaling Pathways of the APJ Receptor.

#### **Key Experimental Protocols**

The following sections provide generalized methodologies for assays commonly used to characterize APJ receptor ligands. Specific details may require optimization based on the exact reagents and equipment used.

## **Competitive Radioligand Binding Assay**

Objective: To determine the binding affinity (Ki) of a test compound for the APJ receptor.

#### Methodology:

• Membrane Preparation: Culture HEK293 cells stably expressing the human APJ receptor. Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

#### Foundational & Exploratory





- Assay Setup: In a 96-well plate, add cell membranes, a constant concentration of a radiolabeled APJ ligand (e.g., [125]-[Pyr1]-apelin-13), and varying concentrations of the unlabeled test compound (e.g., apelin-13).
- Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow the binding to reach equilibrium.[20]
- Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with cold assay buffer to remove non-specific binding.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the log concentration of the
  test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value
  using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of
  the radioligand and Kd is its dissociation constant.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. researchgate.net [researchgate.net]
- 2. jicrcr.com [jicrcr.com]
- 3. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 7. Apelin and Elabela/Toddler; double ligands for APJ/Apelin receptor in heart development, physiology, and pathology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apelinergic system structure and function PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review [frontiersin.org]
- 12. Apela/Elabela/Toddler: New perspectives in molecular mechanism of heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elabela/toddler: New peptide with a promising future in cancer diagnostic and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elabela/Toddler and apelin bind differently to the apelin receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Apelin-13 induces ERK1/2 but not p38 MAPK activation through coupling of the human apelin receptor to the Gi2 pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. ahajournals.org [ahajournals.org]
- 19. cusabio.com [cusabio.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [endogenous ligands of the APJ receptor like apelin-13]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10819265#endogenous-ligands-of-the-apj-receptor-like-apelin-13]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com